Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate
Overview
Description
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is a chemical compound with the molecular formula C16H23NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the reaction of 4-aminobutanoic acid with tert-butoxycarbonyl chloride to form 4-{[(tert-butoxy)carbonyl]amino}butanoic acid. This intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection of the amino group with a Boc group, followed by esterification with benzyl bromide. The reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-{[(tert-butoxy)carbonyl]amino}butanoic acid and benzyl alcohol.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The benzyl ester can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: 4-{[(tert-butoxy)carbonyl]amino}butanoic acid and benzyl alcohol.
Deprotection: 4-aminobutanoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-{[(tert-butoxy)carbonyl]amino}butanoic acid: Lacks the benzyl ester group.
Benzyl 4-aminobutanoate: Lacks the Boc protecting group.
Uniqueness
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the presence of both a Boc protecting group and a benzyl ester group. This combination allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-7-10-14(18)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULXHTDTBJDFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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